Dehydrogriseofulvin Dehydrogriseofulvin Dehydrogriseofulvin is a member of benzofurans.
Dehydrogriseofulvin is a natural product found in Penicillium concentricum with data available.
Brand Name: Vulcanchem
CAS No.: 3573-90-8
VCID: VC21338616
InChI: InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1
SMILES: CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Molecular Formula: C17H15ClO6
Molecular Weight: 350.7 g/mol

Dehydrogriseofulvin

CAS No.: 3573-90-8

Cat. No.: VC21338616

Molecular Formula: C17H15ClO6

Molecular Weight: 350.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydrogriseofulvin - 3573-90-8

CAS No. 3573-90-8
Molecular Formula C17H15ClO6
Molecular Weight 350.7 g/mol
IUPAC Name (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione
Standard InChI InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1
Standard InChI Key ISLYVROQSJYFAZ-KRWDZBQOSA-N
Isomeric SMILES CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
SMILES CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Canonical SMILES CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Appearance Pale Brown Solid
Melting Point 274-276°C

Chemical Identity and Characteristics

Dehydrogriseofulvin, also known as Amudene or (-)-Dehydro Griseofulvin, is a spirocyclic compound with the IUPAC name (1'S)-7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'- cyclohexadiene]-3,4'-dione . This compound serves as a critical intermediate in the biosynthetic pathway leading to griseofulvin, a widely used antifungal agent. With a molecular formula of C₁₇H₁₅ClO₆ and a molecular weight of 350.75 g/mol, dehydrogriseofulvin possesses specific physical and chemical characteristics that distinguish it from related compounds .

Physical and Chemical Properties

Dehydrogriseofulvin presents as a pale brown to beige solid with specific physicochemical properties that are important for its identification, purification, and application in research settings. The following table summarizes its key physical and chemical properties:

PropertyValue
CAS Number3573-90-8
Molecular FormulaC₁₇H₁₅ClO₆
Molecular Weight350.75 g/mol
Physical StateSolid
ColorPale Brown to Beige
Melting Point274-276°C
Boiling Point578.8±50.0°C (Predicted)
Density1.41±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Acetone, Chloroform, DMSO
Storage TemperatureRefrigerated

These properties are crucial for analytical work, including method development and validation procedures during pharmaceutical research .

Structural Characteristics and Stereochemistry

Structural Features

Dehydrogriseofulvin possesses a unique spirocyclic structure containing a benzofuran system linked to a cyclohexadiene ring via a spiro carbon atom. This distinctive structural arrangement contributes to its chemical reactivity and biological properties. The compound contains several functional groups, including methoxy groups, a chlorine substituent, and carbonyl groups, which influence its physicochemical properties .

Stereochemical Aspects

The stereochemistry of dehydrogriseofulvin is of particular interest in pharmaceutical research. It is specifically designated as (1'S)-7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'- cyclohexadiene]-3,4'-dione, indicating the S configuration at the 1' position of the spirocycle . This specific stereochemistry is critical for its conversion to griseofulvin and influences its biological activity .

Research by Keio University elucidated the stereochemistry of hydrogenation of (-)-dehydrogriseofulvin to (+)-griseofulvin using a cell-free system from Streptomyces cinereocrocatus. This conversion involves stereospecific reduction of the double bond in the cyclohexadiene ring, a critical step in the biosynthesis of griseofulvin .

Biosynthetic Relationship to Griseofulvin

Biosynthetic Pathway

Dehydrogriseofulvin serves as a crucial intermediate in the biosynthetic pathway leading to griseofulvin. The biosynthesis involves a series of enzymatic reactions, with dehydrogriseofulvin representing a late-stage intermediate. The conversion of dehydrogriseofulvin to griseofulvin involves the reduction of a double bond in the cyclohexadiene ring, a process that has been studied extensively using cell-free systems derived from Streptomyces cinereocrocatus .

Enzymatic Conversion

The hydrogenation of dehydrogriseofulvin to griseofulvin is catalyzed by specific enzymes and requires cofactors such as NADPH (reduced nicotinamide adenine dinucleotide phosphate). Studies have shown that the hydrogenation activity of cell-free systems increases in the presence of NADPH, highlighting its role as a critical cofactor in this transformation .

Research at Keio University employed 400 MHz proton nuclear magnetic resonance (¹H-NMR) analysis to determine the stereochemistry of this hydrogenation reaction. By using deuterated substrates, including (—)-[5 β-²H]-dehydrogriseofulvin and conducting enzymatic conversions in deuterium oxide-containing media, researchers were able to elucidate the stereochemical course of this important transformation .

Synthesis Methods

Total Synthesis Approaches

Several total synthesis approaches for dehydrogriseofulvin have been reported in the literature. These synthetic routes provide valuable insights into the chemical reactivity of this compound and offer alternative methods for its preparation.

Danishefsky and Walker Synthesis

In 1979, Danishefsky and Walker reported a total synthesis of griseofulvin using a Diels-Alder cycloaddition strategy. This approach involved the reaction of dienophile 31 with diene 32 in toluene at elevated temperatures (100-135°C), which yielded (±)-dehydrogriseofulvin. The dehydrogriseofulvin was subsequently hydrogenated using pre-reduced palladium on charcoal to produce (±)-griseofulvin .

Other Synthetic Routes

The chemical literature contains several other synthetic approaches to dehydrogriseofulvin and its derivatives. These include methods developed by Taub et al. and improvements by Yamato et al. on methods originally described by Stork and Thomas. These synthetic routes typically involve key steps such as Diels-Alder cycloadditions, Michael additions, or intramolecular cyclizations to construct the spirocyclic framework .

Structural Modifications and Derivatives

Substitution Patterns

Various derivatives of dehydrogriseofulvin have been prepared through modification at different positions of the molecular scaffold. Table 8 from the research conducted at DTU describes several modifications at positions 4, 5, 7, and 6' of the dehydrogriseofulvin structure .

Some examples of these modifications include:

  • Substitutions at position R4 (methyl group)

  • Variations at position R5 (hydrogen)

  • Alterations at position R7 (hydrogen)

  • Modifications at position R6' (methyl group)

These structural modifications provide valuable structure-activity relationship data and may lead to compounds with improved properties or novel biological activities.

Analytical Applications

Reference Standard

Dehydrogriseofulvin is widely used as a reference standard in the pharmaceutical industry, particularly for the analysis and quality control of griseofulvin. It serves as a fully characterized chemical compound for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development .

The compound complies with regulatory guidelines and provides traceability against pharmacopeial standards such as USP (United States Pharmacopeia) or EP (European Pharmacopoeia) .

Research Findings

Stereochemical Studies

Significant research has been conducted on the stereochemistry of dehydrogriseofulvin and its conversion to griseofulvin. Studies at Keio University employed sophisticated analytical techniques, including 400 MHz proton nuclear magnetic resonance (¹H-NMR), to elucidate the stereochemical course of the hydrogenation reaction that converts dehydrogriseofulvin to griseofulvin .

By utilizing deuterated substrates and conducting enzymatic conversions in deuterium oxide-containing media, researchers were able to determine the precise stereochemical details of this transformation. This information is valuable for understanding the biosynthesis of griseofulvin and may inform synthetic approaches to this important antifungal agent .

Biosynthetic Pathway Studies

Recent research has identified specific enzymes involved in the biosynthetic pathway leading to griseofulvin. For example, the enzyme GsfD appears to methylate dehydrogriseofulvin-related intermediates, specifically targeting the 5-OH position .

Studies with genetically modified systems have revealed the production of various intermediates and shunt products, including desmethyl-dehydrogriseofulvin A (14) (observed m/z = 337, [M+H]⁺), which represents an intermediate during the formation of griseofulvin. These findings contribute to our understanding of the complex biosynthetic pathways involved in the production of griseofulvin and related compounds .

Dehydrogriseofulvin represents an important compound in the biosynthetic pathway of griseofulvin and serves as a valuable reference standard in pharmaceutical research and development. Its unique structural features, including the spirocyclic framework and specific stereochemistry, make it an interesting subject for chemical and biological studies.

Future research on dehydrogriseofulvin may focus on several areas, including:

  • Development of more efficient synthetic routes

  • Further elucidation of its role in biosynthetic pathways

  • Exploration of potential biological activities

  • Generation of novel derivatives with enhanced properties

As analytical techniques continue to advance, our understanding of the chemistry and biology of dehydrogriseofulvin will undoubtedly deepen, potentially leading to new applications in pharmaceutical research and development.

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